

The 14-3-3 Protein-Protein Interaction Inhibitor BV02: A Technical Guide

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Compound of Interest

Compound Name: BV02

Cat. No.: B1668142

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Abstract

BV02 is a small molecule inhibitor that has garnered significant attention in cellular biology and drug discovery for its ability to disrupt 14-3-3 protein-protein interactions (PPIs). It has also been identified as an inhibitor of Stratifin (SFN). By targeting these central regulatory proteins, **BV02** modulates critical cellular processes, including apoptosis, cell cycle progression, and signal transduction pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of **BV02**. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in elucidating cellular signaling and exploring novel therapeutic strategies.

Chemical Structure and Properties

BV02, with the IUPAC name 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisindoline-5-carboxylic acid, is a complex organic molecule. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisindoline-5-carboxylic acid	
Molecular Formula	C ₂₀ H ₁₅ N ₃ O ₅	
Molecular Weight	377.36 g/mol	
CAS Number	292870-53-2	
SMILES String	<chem>O=C1N(C2=CC=CC=C2)N(C)C(C)=C1N3C(C(C=C(C(O)=O)C=C4)=C4C3=O)=O</chem>	
Appearance	Solid powder	
Storage	Store at -20°C for long-term stability	

Mechanism of Action

BV02 primarily functions as an inhibitor of 14-3-3 protein-protein interactions. The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of phosphorylated partner proteins, thereby influencing their activity, localization, and stability. **BV02** has been shown to specifically target the YWHAZ isoform of the 14-3-3 protein family. By occupying the binding groove of 14-3-3 proteins, **BV02** prevents the interaction with their downstream targets.

One of the most well-characterized consequences of **BV02**-mediated 14-3-3 inhibition is the disruption of the 14-3-3/c-Abl complex. This disruption leads to the nuclear translocation of the c-Abl tyrosine kinase, a protein involved in cell cycle regulation and apoptosis. In the nucleus, c-Abl can induce apoptotic pathways.

Additionally, **BV02** is reported to be an inhibitor of Stratifin (SFN), although the specific molecular details of this interaction are less characterized.

Biological Effects and Quantitative Data

BV02 exerts a range of biological effects on cells, primarily stemming from its inhibition of 14-3-3 PPIs. These effects include the induction of apoptosis, modulation of the Akt signaling pathway, and antiproliferative activity.

Quantitative Biological Activity

The following table summarizes the reported quantitative data for **BV02** and its derivatives.

Assay Type	Cell Line	IC ₅₀ Value (μM)	Notes	Reference
Antiproliferative Activity	K-562	5.2 - 15.8	Refers to BV02 and its chemically stable derivatives.	
14-3-3/c-Abl Inhibition	-	Low micromolar	Described as inhibiting the interaction at low micromolar concentrations, promoting c-Abl nuclear translocation.	
14-3-3σ Binding Affinity	-	2.6	Refers to a peptide-mimetic derivative of BV02 (compound 2-5).	

Qualitative Biological Effects

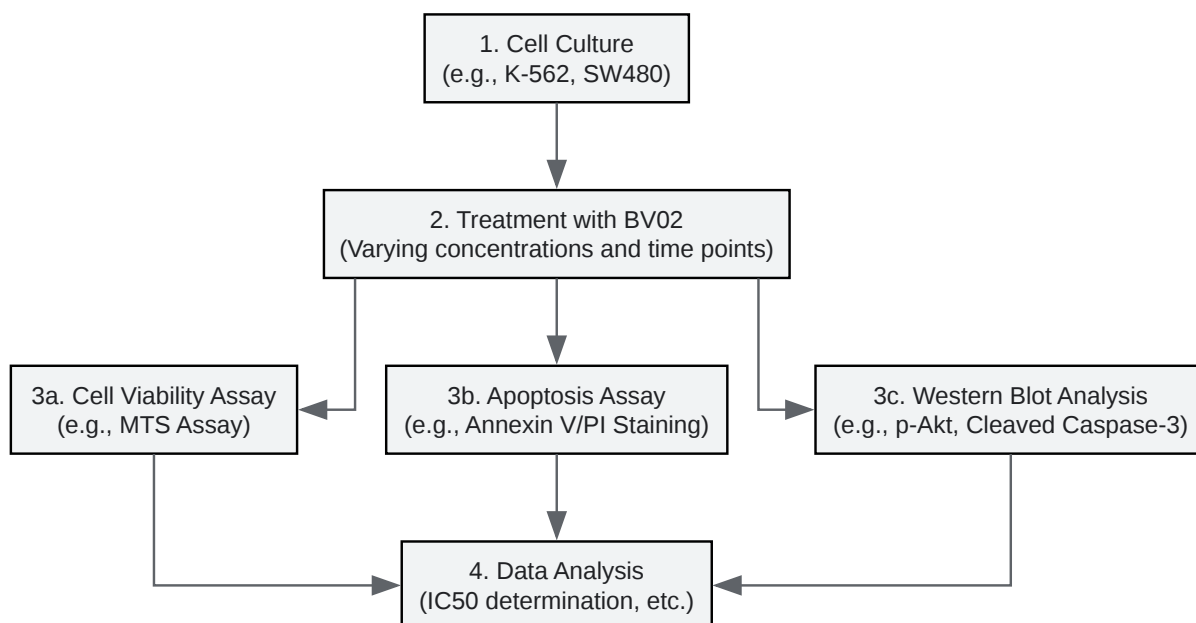
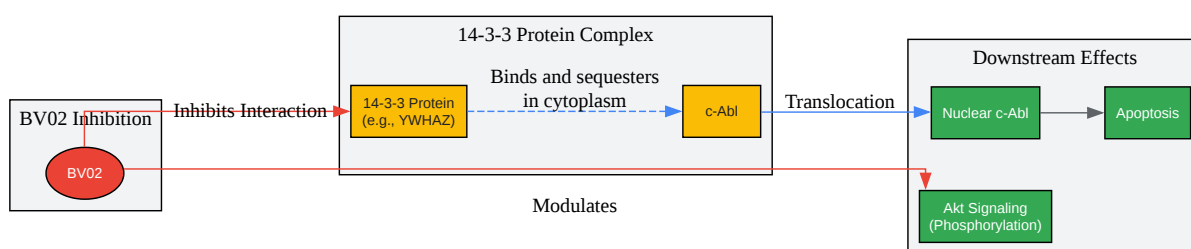
Biological Effect	Cell Line(s)	Concentration	Incubation Time	Observations	Reference
Induction of Apoptosis	Bcr-Abl Ba/F3	5 μ M	24 h	Induces apoptotic death and recruitment of cells into the sub-G1 phase.	
Akt Activation	SW480	5 μ M	36 h	Enhances phosphorylation of Akt at Thr308 and Ser473.	
PARP and Caspase-3 Cleavage	SW480	5 μ M	36 h	Augments the cleavage of PARP and caspase-3, indicative of apoptosis.	
Inhibition of Cell Proliferation	SW480	5 μ M	36 h	Decreases the level of p-Hist3, a marker of cell proliferation.	
Induction of Autophagy	C33A	5 μ M	6 h	Increases LC3-II levels and decreases SQSTM1 levels.	
Effect on MAT1A Promoter	HepG2	5 μ M	24 h	Affects the MAT1A	

promoter

activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **BV02** and a general experimental workflow for its study.



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